(2S,3R,4R,5R,6S)-2-chloro-6-methyltetrahydro-2H-pyran-3,4,5-triol
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Overview
Description
(2S,3R,4R,5R,6S)-2-chloro-6-methyltetrahydro-2H-pyran-3,4,5-triol is a complex organic compound with a unique structure It is characterized by the presence of a chlorine atom, a methyl group, and multiple hydroxyl groups attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R,6S)-2-chloro-6-methyltetrahydro-2H-pyran-3,4,5-triol typically involves multiple steps. One common method includes the chlorination of a precursor compound, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and oxidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5R,6S)-2-chloro-6-methyltetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chlorine atom can be reduced to form a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical processes or applications.
Scientific Research Applications
(2S,3R,4R,5R,6S)-2-chloro-6-methyltetrahydro-2H-pyran-3,4,5-triol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5R,6S)-2-chloro-6-methyltetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl groups play crucial roles in its reactivity, enabling it to participate in various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R,5R,6S)-4,5-Dihydroxy-6-methyl-2-{[(1S,3R,4S,5S,6R,8R,10S,22R,23R,24R,25S,27S,29R,30S,31S,32R,34R,37R,38S,39S,40R)-4,5,23,24,30,31,38,39-octahydroxy-6,25,32-trimethyl-20-oxo-10-propyl-2,7,9,21,26,28,33,35,41-nonaoxapentacyclo[35.3.1.03,8.022,27.029,34]hentetracont-40-yl]oxy}tetrahydro-2H-pyran-3-yl (2E)-2-methyl-2-butenoate
- (2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(acetoxymethyl)-4-[(2S,3R,4S,5S,6R)-6-(acetoxymethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoyl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-4-hydroxy-2-[(E)-3-(4-hydroxy-3-methoxy-phenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)tetrahydrofuran-3-yl benzoate
Uniqueness
What sets (2S,3R,4R,5R,6S)-2-chloro-6-methyltetrahydro-2H-pyran-3,4,5-triol apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and potential applications. The presence of both chlorine and multiple hydroxyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C6H11ClO4 |
---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-chloro-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C6H11ClO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5+,6+/m0/s1 |
InChI Key |
QJDBMQPBZCDLKS-HGVZOGFYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)Cl)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)Cl)O)O)O |
Origin of Product |
United States |
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